molecular formula C20H35N3O2S B6138387 (1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B6138387
M. Wt: 381.6 g/mol
InChI Key: FJMXEHFHDNDKLJ-ROUUACIJSA-N
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Description

(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[221]heptane is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonyl group, and a bicyclic heptane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves multiple steps, starting with the preparation of the imidazole ring and the sulfonyl group. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, (1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is unique due to its combination of an imidazole ring, a sulfonyl group, and a bicyclic heptane system. This structure provides distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O2S/c1-4-5-10-23-19(15-22-14-17-8-9-18(22)12-17)13-21-20(23)26(24,25)11-6-7-16(2)3/h13,16-18H,4-12,14-15H2,1-3H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMXEHFHDNDKLJ-ROUUACIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2C[C@H]3CC[C@H]2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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